3-chloro-2-propan-2-yloxy-1H-pyridin-4-one
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Overview
Description
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-propan-2-yloxy-1H-pyridin-4-one typically involves the reaction of 3-chloropyridine-4-one with propan-2-ol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-2-propan-2-yloxy-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methoxy-1H-pyridin-4-one: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-chloro-2-ethoxy-1H-pyridin-4-one: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
3-chloro-2-butoxy-1H-pyridin-4-one: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 3-chloro-2-propan-2-yloxy-1H-pyridin-4-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yloxy group can enhance its solubility and potentially improve its interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C8H10ClNO2 |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
3-chloro-2-propan-2-yloxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(9)6(11)3-4-10-8/h3-5H,1-2H3,(H,10,11) |
InChI Key |
UYGUTOUABXDZQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=O)C=CN1)Cl |
Origin of Product |
United States |
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